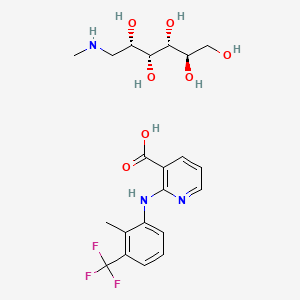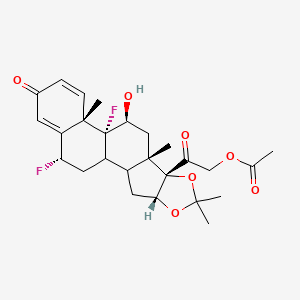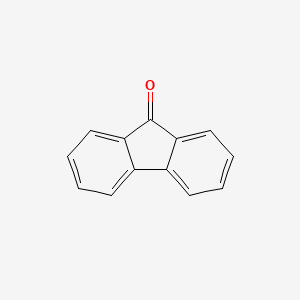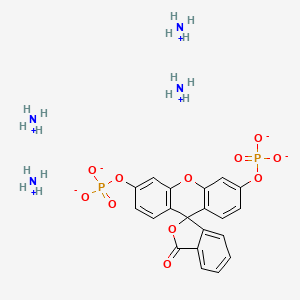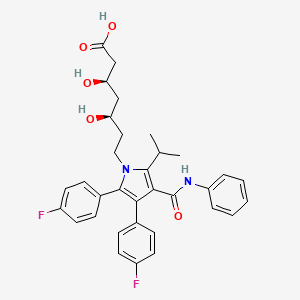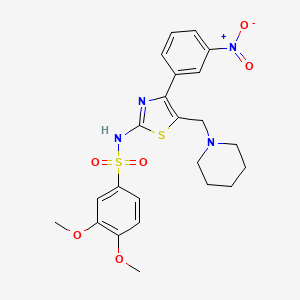
3,4-diMethoxy-N-(4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)thiazol-2-yl)benzenesulfonaMide
概要
説明
準備方法
合成経路と反応条件: JM-6の合成は、コア構造の調製から始まり、官能基の修飾が続く、複数のステップを伴います。正確な合成経路は異なる可能性がありますが、通常は次のステップが含まれます。
コア構造の形成: これは、特定の出発物質を制御された条件下で反応させて、JM-6のコア構造を形成することを伴います。
官能基の修飾:
工業生産方法: JM-6の工業生産は、収率と純度を最大限に高めるために、合成経路の最適化を含む可能性があります。これには、高スループット合成技術と高度な精製方法の使用が含まれ、化合物が研究用に必要な仕様を満たしていることを確認します。
化学反応の分析
反応の種類: JM-6は、次のようなさまざまな化学反応を起こします。
酸化: JM-6は、特定の条件下で酸化されて酸化誘導体になる可能性があります。
還元: 還元反応は、JM-6の官能基を修飾するために使用できます。
置換: 置換反応は、特定の官能基を他の官能基に置き換えるために使用できます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 目的の置換に応じて、さまざまな求核剤と求電子剤を使用できます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は官能基が変化した酸化誘導体を生成する可能性がありますが、還元は化学的特性が異なるJM-6の還元型を生成する可能性があります。
4. 科学研究への応用
JM-6は、次のような幅広い科学研究への応用があります。
科学的研究の応用
JM-6 has a wide range of scientific research applications, including:
Chemistry: JM-6 is used as a research tool to study the inhibition of kynurenine 3-monooxygenase and its effects on kynurenic acid levels.
Biology: The compound is used to investigate the biological pathways involved in neuroprotection and the role of kynurenic acid in the brain.
Medicine: JM-6 is studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease.
Industry: While primarily used in research, JM-6 could potentially be developed into a therapeutic agent for clinical use in the future.
作用機序
JM-6は、キヌレニン経路に関与する酵素であるキヌレニン3-モノオキシゲナーゼを阻害することでその効果を発揮します。 この阻害により、脳のキヌレン酸レベルの上昇と細胞外グルタミン酸の減少が起こります 。JM-6の分子標的は、キヌレニン3-モノオキシゲナーゼと、キヌレン酸とグルタミン酸レベルの変化によって影響を受ける下流経路を含みます。
類似化合物:
Ro-61-8048: キヌレニン3-モノオキシゲナーゼの別の阻害剤ですが、効力と薬物動態特性が異なります。
キヌレン酸: キヌレニン経路に自然に存在する化合物で、神経保護作用があります。
JM-6の独自性: JM-6は、キヌレニン3-モノオキシゲナーゼの特異的な阻害と、脳のキヌレン酸とグルタミン酸レベルを調節する能力において独自です。これは、キヌレニン経路と神経変性疾患におけるその役割を研究するための貴重なツールです。
類似化合物との比較
Ro-61-8048: Another inhibitor of kynurenine 3-monooxygenase, but with different potency and pharmacokinetic properties.
Kynurenic Acid: A naturally occurring compound in the kynurenine pathway with neuroprotective properties.
Uniqueness of JM-6: JM-6 is unique in its specific inhibition of kynurenine 3-monooxygenase and its ability to modulate kynurenic acid and glutamate levels in the brain. This makes it a valuable tool for studying the kynurenine pathway and its role in neurodegenerative diseases.
特性
IUPAC Name |
3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S2/c1-32-19-10-9-18(14-20(19)33-2)35(30,31)25-23-24-22(16-7-6-8-17(13-16)27(28)29)21(34-23)15-26-11-4-3-5-12-26/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZLMMDVJOGGEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)CN3CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123367 | |
| Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008119-83-2 | |
| Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008119-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






